Boc-5-methyl-DL-tryptophan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

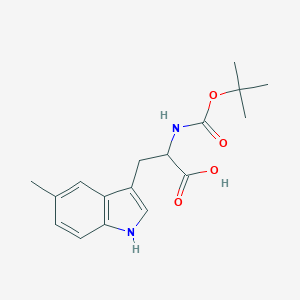

Boc-5-methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indole ring. This modification enhances the compound’s stability and solubility, making it useful in various research applications. The molecular formula of this compound is C17H22N2O4, and it has a molecular weight of 318.38 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-methyl-DL-tryptophan typically involves the protection of the amino group of 5-methyl-DL-tryptophan with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: Boc-5-methyl-DL-tryptophan undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Applications De Recherche Scientifique

Boc-5-methyl-DL-tryptophan is widely used in scientific research due to its stability and versatility. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cancer.

Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mécanisme D'action

The mechanism of action of Boc-5-methyl-DL-tryptophan involves its interaction with various molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in tryptophan metabolism. It can also modulate signaling pathways related to cell growth and differentiation. The presence of the Boc group enhances its stability, allowing it to exert its effects more efficiently .

Comparaison Avec Des Composés Similaires

5-Methyl-DL-tryptophan: Lacks the Boc protecting group, making it less stable and less soluble.

5-Fluoro-DL-tryptophan: Contains a fluorine atom instead of a methyl group, altering its reactivity and biological activity.

5-Hydroxy-DL-tryptophan: Contains a hydroxyl group, making it more polar and affecting its interaction with biological targets.

Uniqueness: Boc-5-methyl-DL-tryptophan is unique due to the presence of the Boc protecting group, which enhances its stability and solubility. This makes it more suitable for use in various research applications compared to its unprotected counterparts.

Activité Biologique

Boc-5-methyl-DL-tryptophan is a derivative of the amino acid tryptophan, specifically modified at the 5-position of the indole ring. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its unique biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen of the indole ring. The chemical structure can be represented as follows:

This structure enhances its stability and solubility, making it suitable for various biological applications.

-

Tryptophan Metabolism Regulation :

- This compound acts as an analog of tryptophan, influencing its metabolism. It has been shown to stabilize tryptophan 2,3-dioxygenase (TDO), an enzyme critical for tryptophan catabolism. By binding to non-catalytic sites on TDO, it prevents proteasomal degradation and enhances tryptophan degradation rates under certain conditions .

- Antimicrobial Activity :

- Neurotransmitter Precursor :

Antimicrobial Effects

A study highlighted the antimicrobial efficacy of D-tryptophan against foodborne pathogens. While specific data on this compound was limited, its structural similarity suggests comparable activity. The study indicated that D-tryptophan could reduce pathogen growth significantly under stress conditions .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| E. coli | < 40 mM | Significant delay in growth |

| S. aureus | Not specified | Antimicrobial activity |

Neuropharmacological Implications

Research into tryptophan derivatives suggests potential neuropharmacological benefits. For instance, compounds similar to this compound have been explored for their ability to modulate serotonin levels . This modulation may offer therapeutic avenues for conditions like depression and anxiety.

Research Findings

Recent studies have focused on the broader implications of tryptophan metabolism in health and disease:

- Homeostasis of Tryptophan Levels : Maintaining stable levels of tryptophan is crucial for both neuronal and immune functions. Disruption in this balance can lead to various health issues, including mood disorders and immune dysfunctions .

- Potential Therapeutic Applications : The stabilization of TDO by compounds like this compound opens new avenues for therapeutic interventions in conditions characterized by altered tryptophan metabolism, such as depression and inflammatory diseases .

Propriétés

IUPAC Name |

3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTPSKBAIKOFNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.